![molecular formula C38H41BrN2O6 B1667932 Bromotetrandrine CAS No. 62067-29-2](/img/structure/B1667932.png)
Bromotetrandrine
描述
Bromotetrandrine, also known as BrTet and W-198, is an P-glycoprotein inhibitor. P-gp inhibitors were developed and coadministered with chemotherapeutic drugs to overcome the effect of efflux pumps thus enhancing the chemosensitivity of therapeutics. The pharmacokinetics parameters of this compound indicated that the compound was rapidly distributed and accumulated in the tissues, and slowly cleared from plasma, which supported the use of BrTet for a once or twice dosing per chemotherapy cycle.
生物活性
Bromotetrandrine (5-BrTet) is a derivative of tetrandrine, a natural bisbenzylisoquinoline alkaloid extracted from the plant Stephania tetrandra. This compound has garnered significant attention for its diverse biological activities, particularly in cancer treatment and multidrug resistance reversal. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.
This compound exhibits several mechanisms that contribute to its biological effects:
- Inhibition of Multidrug Resistance (MDR) : this compound has been shown to reverse drug resistance in various cancer cell lines. It inhibits the function of P-glycoprotein (P-gp), a key player in drug efflux, thereby enhancing the efficacy of chemotherapeutic agents like doxorubicin .
- Induction of Apoptosis : Research indicates that this compound can induce apoptosis in cancer cells through various pathways, including the activation of caspases and the generation of reactive oxygen species (ROS) . For instance, in colon cancer cells, this compound's apoptotic effect is linked to the activation of the p38 MAPK signaling pathway .
- Cell Cycle Arrest : this compound has been found to induce cell cycle arrest at different phases depending on the cancer cell type. For example, it causes G1 phase arrest in renal cell carcinoma and G2/M phase arrest in hepatoma cells .
Anticancer Effects
This compound has demonstrated promising anticancer properties across various tumor types:
- Breast Cancer : Coencapsulated formulations of this compound and doxorubicin have shown enhanced therapeutic efficacy against breast cancer by reversing multidrug resistance and improving drug delivery through lipid nanoemulsions .
- Leukemia : In a study involving leukemia models, this compound combined with magnetic nanoparticles was effective in overcoming chemoresistance, suggesting its potential for targeted therapy .
- Colon Cancer : The compound has been observed to significantly inhibit cell proliferation and induce apoptosis in colon cancer cell lines, highlighting its potential as a treatment option for this malignancy .
Case Studies
Several case studies highlight the effectiveness of this compound in clinical settings:
- A study involving patients with advanced breast cancer reported improved outcomes when this compound was used in conjunction with standard chemotherapy regimens.
- In animal models, this compound demonstrated significant tumor reduction and prolonged survival rates when administered alongside conventional chemotherapeutics.
Data Table: Summary of Biological Activities
科学研究应用
Anticancer Properties
Bromotetrandrine has been extensively studied for its anticancer effects. It exhibits several mechanisms that contribute to its efficacy against various cancer types:
- Inhibition of Cancer Cell Proliferation : this compound has been shown to inhibit the proliferation of multiple cancer cell lines, including breast cancer (MCF-7), leukemia (K562), and lung cancer cells .
- Induction of Apoptosis : It promotes apoptosis in cancer cells by modulating key proteins involved in cell survival, such as Bcl-2 and caspase-3 .
- Reversal of Multidrug Resistance : One of the most significant applications of this compound is its ability to reverse multidrug resistance (MDR) in cancer cells. Studies have demonstrated that this compound can inhibit P-glycoprotein, a protein that pumps chemotherapeutic agents out of cells, thereby enhancing the efficacy of drugs like doxorubicin .
Formulation with Nanoparticles
Recent research has focused on enhancing the delivery and effectiveness of this compound through novel formulations:
- Lipid Nanoemulsions : Coencapsulation of doxorubicin with this compound in lipid nanoemulsions has shown promising results in reversing MDR in breast cancer models. This formulation significantly increased the intracellular uptake of doxorubicin in resistant cancer cells compared to standard formulations .
- Magnetic Nanoparticles : The combination of this compound with magnetic nanoparticles (Fe3O4) has been studied for its ability to enhance drug delivery and therapeutic outcomes in leukemia models. The magnetic nanoparticles facilitate targeted delivery, increasing the concentration of this compound at tumor sites while minimizing systemic toxicity .
Case Studies and Clinical Applications
Several case studies have highlighted the clinical relevance of this compound:
- Breast Cancer Treatment : In a study involving doxorubicin-resistant breast cancer cells, this compound was used to enhance sensitivity to chemotherapy. The results indicated a significant reduction in tumor growth and improved survival rates in animal models treated with the combination therapy .
- Leukemia Models : Research utilizing xenograft models demonstrated that this compound effectively suppressed tumor growth in drug-resistant leukemia by inducing apoptosis and inhibiting cell proliferation pathways .
Pharmacokinetics and Safety Profile
While the therapeutic potential of this compound is promising, understanding its pharmacokinetics is crucial for clinical applications:
- Bioavailability : Studies have indicated that the bioavailability of this compound can be significantly improved when formulated with nanoparticles or lipid carriers, which may enhance its therapeutic index .
- Safety Considerations : Preliminary studies suggest that this compound has a favorable safety profile; however, comprehensive toxicity studies are necessary to fully establish its clinical safety .
属性
CAS 编号 |
62067-29-2 |
---|---|
分子式 |
C38H41BrN2O6 |
分子量 |
701.6 g/mol |
IUPAC 名称 |
(1S,14S)-19-bromo-9,20,21,25-tetramethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18(33),19,21,24,26,31-dodecaene |
InChI |
InChI=1S/C38H41BrN2O6/c1-40-15-13-24-20-31(43-4)33-21-27(24)28(40)17-22-7-10-25(11-8-22)46-32-19-23(9-12-30(32)42-3)18-29-34-26(14-16-41(29)2)35(39)37(44-5)38(45-6)36(34)47-33/h7-12,19-21,28-29H,13-18H2,1-6H3/t28-,29-/m0/s1 |
InChI 键 |
ANJMFZGRGHQXMA-VMPREFPWSA-N |
SMILES |
CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(CCN6C)C(=C(C(=C7O3)OC)OC)Br)OC)OC |
手性 SMILES |
CN1CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@H]6C7=C(CCN6C)C(=C(C(=C7O3)OC)OC)Br)OC)OC |
规范 SMILES |
CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(CCN6C)C(=C(C(=C7O3)OC)OC)Br)OC)OC |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Bromotetrandrine; BrTet; W-198; W 198; W198; 5-Bromotetrandrine |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。